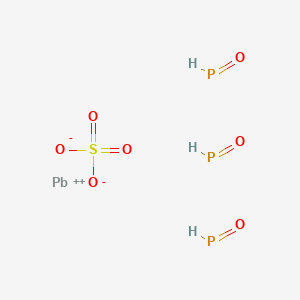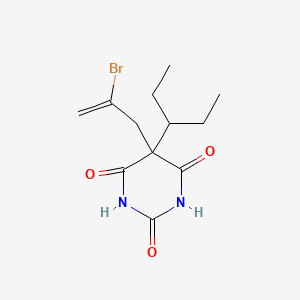
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a brominated allyl group and a sec-pentyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione typically involves multiple steps, including the introduction of the brominated allyl group and the sec-pentyl group to the pyrimidine ring. One common method involves the bromination of an allyl group followed by its attachment to the pyrimidine ring through a substitution reaction. The reaction conditions often require the use of solvents such as chloroform or ethanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Safety measures, such as proper ventilation and protective equipment, are essential due to the potential hazards associated with brominated compounds.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The brominated allyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxides, and fused ring systems, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the effects of brominated pyrimidine derivatives on cellular processes and gene expression.
Industrial Applications: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated allyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound’s effects on cellular pathways are mediated through its ability to alter gene expression and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol-S Derivatives: These compounds share the brominated structure and are used as flame retardants.
Indole-Sulfonamide Derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione is unique due to its specific combination of a brominated allyl group and a sec-pentyl group attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
12124-83-3 |
|---|---|
Molecular Formula |
C12H17BrN2O3 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-pentan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-8(5-2)12(6-7(3)13)9(16)14-11(18)15-10(12)17/h8H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
ICBPTPKCMPQQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




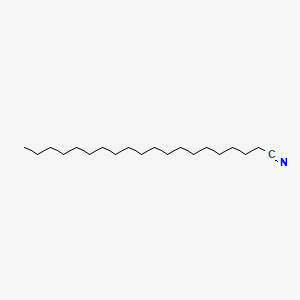
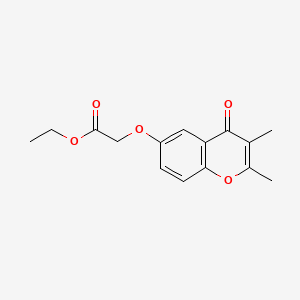
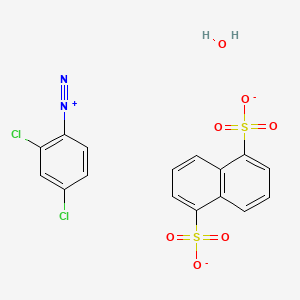
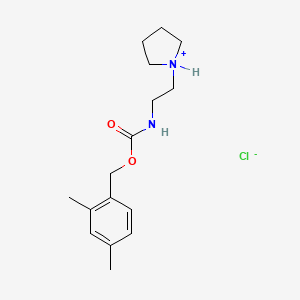
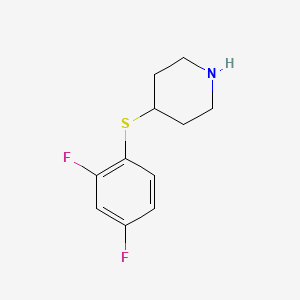
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)


![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
